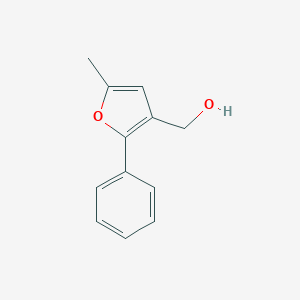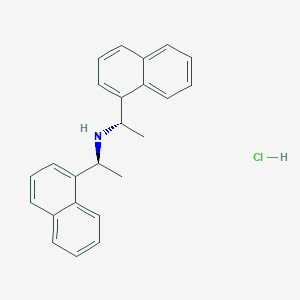![molecular formula C9H15NO3 B071809 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 176910-35-3](/img/structure/B71809.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, also known as DOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DOA is a spirocyclic compound that contains a spiro nitrogen and an ether bridge, making it a unique compound with interesting properties. In
Wirkmechanismus
The exact mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and seizures. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity, increase sleeping time, and decrease anxiety-like behavior. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is that it has been shown to have a low toxicity profile in animal studies. This makes it a potentially safe compound to use in lab experiments. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. More research is needed to determine its safety and efficacy in humans, as well as the optimal dosage and administration route. Another area of interest is its potential use as a research tool to study the mechanisms of GABAergic neurotransmission. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone could be used to study the effects of GABA receptor modulation on anxiety and seizures, as well as other neurological disorders. Overall, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a promising compound with potential applications in scientific research.
Synthesemethoden
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can be synthesized using a variety of methods, including the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. Another method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate and ethyl chloroacetate simultaneously. These methods have been optimized to produce 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
176910-35-3 |
|---|---|
Produktname |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-8(11)10-4-2-9(3-5-10)12-6-7-13-9/h2-7H2,1H3 |
InChI-Schlüssel |
JCOXNZIRVHDDAM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
Kanonische SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
Synonyme |
1,4-Dioxa-8-azaspiro[4.5]decane, 8-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
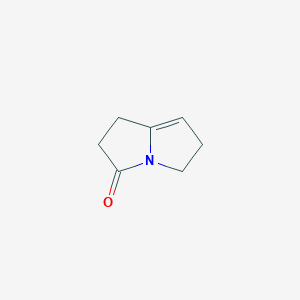
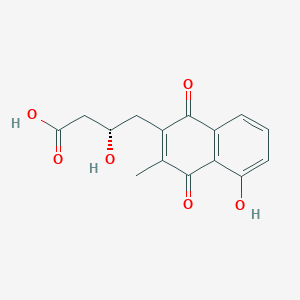
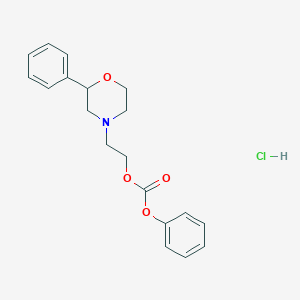
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
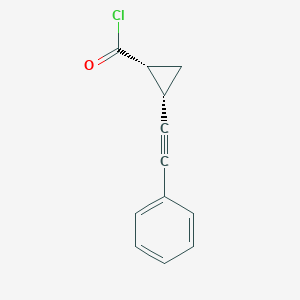
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)


![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

